molecular formula C9H10N2O2S3 B13780467 Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester CAS No. 64059-04-7

Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester

Cat. No.: B13780467
CAS No.: 64059-04-7
M. Wt: 274.4 g/mol
InChI Key: NYDUHPSZYOMTRJ-UHFFFAOYSA-N
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Description

Dithiocarbamates are sulfur-rich compounds with diverse applications, including use as pesticides, fungicides, and chemical intermediates .

Properties

CAS No.

64059-04-7

Molecular Formula

C9H10N2O2S3

Molecular Weight

274.4 g/mol

IUPAC Name

(2-nitrophenyl) N-methyl-N-methylsulfanylcarbamodithioate

InChI

InChI=1S/C9H10N2O2S3/c1-10(15-2)9(14)16-8-6-4-3-5-7(8)11(12)13/h3-6H,1-2H3

InChI Key

NYDUHPSZYOMTRJ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=S)SC1=CC=CC=C1[N+](=O)[O-])SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester typically involves the reaction of N-methyl-N-(methylthio)dithiocarbamate with 2-nitrophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the thiol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines and thiols.

    Substitution: Alcohols and carbamates.

Scientific Research Applications

Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, leading to inhibition or activation of their function. The dithio linkage and nitrophenyl ester groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Dithiocarbamates with Aromatic Esters

N,N-Dimethyldithiocarbamic Acid Dimethylaminomethyl Ester Formula: C₆H₁₄N₂S₂ Toxicity: LD₅₀ (rat, intraperitoneal): 230 mg/kg; LD₅₀ (mouse, intraperitoneal): 410 mg/kg . Key Differences: Lacks the nitrophenyl group, reducing electrophilicity. Used in industrial applications but poses acute toxicity risks.

Carbamic Acid, Dimethyldithio-, 2,4-Dinitrophenyl Ester Formula: C₉H₈N₄O₆S₂ (inferred from ). No toxicity data available in evidence.

Nitrophenyl Carbamates/Thiocarbamates

4-Nitrophenyl N-(2-Isopropylthiazol-4-ylmethyl)-N-Methylcarbamate

  • Formula : C₁₅H₁₇N₃O₄S
  • Application : Pharmaceutical/agrochemical intermediate (e.g., antifungal agents) .
  • Key Differences : Carbamate (N-methyl) vs. dithiocarbamate (N-methyl-N-(methylthio)dithio-); thiazole substituent enhances bioactivity.

Carbamic Acid, Methyl((4-Nitrophenyl)Thio)-, Benzofuranyl Ester

  • Formula : C₁₈H₁₈N₂O₅S
  • Structure : Combines a 4-nitrophenylthio group with a benzofuran ester, likely altering metabolic stability compared to the target compound .

Methylthio-Containing Carbamates

Methiocarb (3,5-Dimethyl-4-(Methylthio)Phenyl Methylcarbamate) Formula: C₁₁H₁₅NO₂S Application: Broad-spectrum insecticide and molluscicide . Toxicity: Acute oral LD₅₀ (rat): 100–150 mg/kg. Key Differences: Methylcarbamate core vs. dithiocarbamate; methylthio group at the para position.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Toxicity (LD₅₀, ipr-rat) Applications
Target Compound* Not explicitly listed ~350–400 (est.) N-methyl-N-(methylthio)dithio-, 2-nitrophenyl Unknown Likely pesticide/agrochemical intermediate
N,N-Dimethyldithiocarbamic Acid Ester C₆H₁₄N₂S₂ 178.34 Dimethylaminomethyl ester 230 mg/kg Industrial intermediate
Methiocarb C₁₁H₁₅NO₂S 225.31 4-(Methylthio)-3,5-xylyl ester 100–150 mg/kg (oral) Insecticide
4-Nitrophenyl Carbamate C₁₅H₁₇N₃O₄S 335.38 2-Isopropylthiazolylmethyl group Not reported Pharmaceutical intermediate

*Structural estimation based on analogues.

Key Findings from Research

  • Toxicity Trends : Dithiocarbamates generally exhibit higher acute toxicity than traditional carbamates due to sulfur-mediated reactivity. For example, N,N-dimethyldithiocarbamate derivatives show intraperitoneal LD₅₀ values <500 mg/kg , whereas Methiocarb (a carbamate) has higher oral toxicity due to bioactivation .
  • Substituent Effects: Nitrophenyl Position: 2-Nitrophenyl esters may exhibit different metabolic pathways compared to 4-nitrophenyl isomers (e.g., slower hydrolysis due to steric hindrance) . Dithio vs. Thio Groups: Dithiocarbamates (S–S bonds) are more prone to oxidative degradation, releasing toxic byproducts like SOₓ and NOₓ .

Biological Activity

Carbamic acid derivatives, particularly those with methyl and thio groups, have garnered attention for their biological activities, especially in the context of pesticide applications. This article focuses on the biological activity associated with the compound "Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester," exploring its mechanisms of action, toxicological profiles, and potential applications.

Overview of the Compound

  • Chemical Name : this compound
  • Molecular Formula : C10H12N2O5S2
  • CAS Number : [not provided in search results]

This compound belongs to a class of chemicals known as carbamates, which are widely used as pesticides due to their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system.

Carbamate compounds generally exert their biological effects through the inhibition of AChE. This inhibition leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. The specific mechanism for this compound has been documented in various studies:

  • Inhibition of Cholinesterases : Research indicates that carbamates can inhibit both AChE and butyrylcholinesterase (BChE) with varying degrees of potency. For instance, certain derivatives exhibit IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition .
  • Neurotoxicity : Studies have shown that exposure to carbamate pesticides can lead to acute neurotoxic effects. For example, a dose-response study indicated significant neurotoxic outcomes in preweaning rats exposed to N-methyl carbamates .

Toxicological Profile

The toxicological effects of this compound have been assessed through various animal studies:

  • Acute Toxicity : In laboratory settings, acute toxicity tests demonstrated that exposure to carbamate compounds can lead to significant lethality and neurotoxic symptoms in rodents .
  • Environmental Impact : The compound's high water solubility raises concerns regarding groundwater contamination and potential bioaccumulation in aquatic ecosystems .

Case Study 1: Aldicarb as a Model Compound

Aldicarb, a well-studied carbamate insecticide similar in structure to the compound , serves as a model for understanding the biological activity of carbamates. It has been shown to cause significant AChE inhibition and has been linked to various health risks including acute poisoning incidents among agricultural workers .

Case Study 2: Neurotoxicity Assessment

A study conducted on preweaning rats revealed that exposure to a mixture of N-methyl carbamate pesticides resulted in observable neurotoxic effects. The research highlighted the importance of understanding the dose-response relationship and potential long-term impacts on neurodevelopment .

Research Findings

Recent research has focused on improving our understanding of the biological activity and safety profiles of carbamate compounds:

Study FocusFindings
AChE InhibitionSignificant inhibition observed with IC50 values indicating potent activity .
NeurotoxicityAcute neurotoxic effects noted in animal studies; implications for human health considered .
Environmental PersistenceHigh solubility leads to concerns about groundwater contamination and food safety .

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